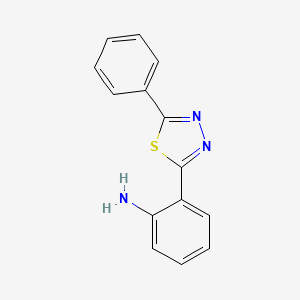

2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline

Descripción

2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline is a heterocyclic aromatic compound featuring a 1,3,4-thiadiazole core substituted with a phenyl group at position 5 and an aniline group at position 2. The thiadiazole ring, containing sulfur and nitrogen atoms, confers unique electronic and steric properties, making this compound a versatile scaffold in medicinal chemistry and materials science. Its derivatives have shown notable biological activity, particularly in anticancer research .

Propiedades

Número CAS |

54359-56-7 |

|---|---|

Fórmula molecular |

C14H11N3S |

Peso molecular |

253.32 g/mol |

Nombre IUPAC |

2-(5-phenyl-1,3,4-thiadiazol-2-yl)aniline |

InChI |

InChI=1S/C14H11N3S/c15-12-9-5-4-8-11(12)14-17-16-13(18-14)10-6-2-1-3-7-10/h1-9H,15H2 |

Clave InChI |

JHTNYLSVVSSTNY-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=NN=C(S2)C3=CC=CC=C3N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline typically involves the reaction of phenylthiosemicarbazide with aromatic acids in the presence of phosphorus oxychloride. The reaction proceeds through cyclization to form the thiadiazole ring . The general reaction scheme is as follows:

Starting Materials: Phenylthiosemicarbazide and aromatic acids.

Reagents: Phosphorus oxychloride.

Conditions: The reaction is carried out under reflux conditions.

Industrial Production Methods

This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a thioether.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of the original compound .

Aplicaciones Científicas De Investigación

2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Shows promise as an anticancer agent due to its ability to disrupt DNA replication in cancer cells.

Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mecanismo De Acción

The mechanism of action of 2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline involves its interaction with biological targets such as enzymes and DNA. The compound’s thiadiazole ring is a bioisostere of pyrimidine, allowing it to interfere with DNA replication processes. This disruption inhibits the growth and proliferation of bacterial and cancer cells . Additionally, the compound can bind to specific enzymes, altering their activity and leading to various biological effects .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The structural analogs of 2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline primarily differ in their heterocyclic cores (e.g., oxadiazole vs. thiadiazole), substituents (e.g., alkyl, aryl, or heteroaryl groups), or functional modifications (e.g., urea or isatin derivatives). Below is a detailed comparison based on synthetic accessibility, biological activity, and physicochemical properties.

Heterocyclic Core Modifications

Key Observations :

- Thiadiazole vs. For example, thiadiazole derivatives exhibit potent anticancer activity (GI50 < 1 µM), whereas oxadiazole analogs lack reported efficacy in the same assays .

- Substituent Effects : Bulky groups like 4-tert-butylphenyl (in oxadiazole derivatives) may reduce solubility or steric accessibility, limiting biological interactions .

Functional Modifications

Key Observations :

- Isatin Hybrids : Fusion with indolin-2-one (e.g., 9a in ) enhances anticancer potency, likely due to dual inhibition of kinase and thiadiazole-mediated pathways .

Actividad Biológica

The compound 2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline is a derivative of the 1,3,4-thiadiazole family, which has gained considerable attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on recent studies.

Structural Overview

The structure of 2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline can be represented as follows:

This compound features a thiadiazole ring that is known for its ability to interact with various biological targets.

Antimicrobial Activity

- Mechanism of Action : Thiadiazole derivatives often exhibit antimicrobial properties due to their ability to interfere with microbial cell wall synthesis and metabolic pathways. The presence of the thiadiazole ring enhances the lipophilicity of the compound, facilitating membrane penetration.

- Research Findings : A study evaluating a series of thiadiazole derivatives indicated that modifications at the phenyl group significantly influenced antimicrobial potency. For instance, compounds with free amino groups demonstrated moderate activity against various bacterial strains. In contrast, substitutions with thiocarbohydrazide led to enhanced antimicrobial effects .

| Compound | Activity Level | Target Organism |

|---|---|---|

| 2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline | Moderate | Staphylococcus aureus, Escherichia coli |

| Derivative with thiocarbohydrazide | Excellent | Various strains |

Anticancer Activity

- Cell Line Studies : The anticancer potential of 2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline was evaluated using various cancer cell lines. The compound exhibited significant cytotoxicity in vitro against human T-cell leukemia virus-infected cell lines (MT2 and C91), with IC50 values ranging from 1.51 to 7.70 μM .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis in cancer cells. Specific derivatives were shown to reduce cell viability in a dose-dependent manner and induce necrosis in treated cells .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MT2 | 1.51 | Apoptosis |

| Jurkat | 7.70 | Necrosis |

Other Pharmacological Activities

The biological profile of 2-(5-Phenyl-1,3,4-thiadiazol-2-yl)aniline extends beyond antimicrobial and anticancer activities:

- Antioxidant Properties : Compounds containing the thiadiazole moiety have demonstrated significant antioxidant activity due to their ability to scavenge free radicals .

- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Structure–Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing therapeutic efficacy:

- Substituent Effects : The presence of various substituents on the phenyl ring affects both the lipophilicity and electronic properties of the compound, which in turn influences its interaction with biological targets.

- Thiadiazole Ring Modifications : Alterations at specific positions on the thiadiazole ring have been linked to varying levels of biological activity. For example:

Case Studies

Several studies highlight the promising biological activities of related compounds:

- Antimicrobial Activity Study : A series of thiadiazole derivatives were synthesized and tested against multiple bacterial strains, revealing that compounds with specific substitutions exhibited significantly enhanced activity compared to parent compounds .

- Cytotoxicity Evaluation : Research involving mesoionic derivatives demonstrated that modifications led to substantial cytotoxic effects against cancer cell lines, indicating potential for development as chemotherapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.